

L-Idose-13C: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *L-Idose-13C*

Cat. No.: *B12406319*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **L-Idose-13C**, a stable isotope-labeled monosaccharide, for its application in scientific research and drug development. This document covers the fundamental properties of **L-Idose-13C**, detailed experimental protocols for its use, and relevant biochemical pathways.

Core Concepts

L-Idose-13C is a form of L-Idose where one or more carbon atoms are replaced with the stable, non-radioactive isotope carbon-13 (¹³C). This isotopic labeling allows for the tracing and quantification of L-Idose and its metabolic products in biological systems using techniques such as mass spectrometry and NMR spectroscopy.^[1] L-Idose itself is a C-5 epimer of D-glucose and serves as a valuable tool in metabolic research, particularly in studies involving the polyol pathway and the enzyme aldose reductase.^{[2][3]}

Basic Properties of L-Idose-13C

While specific physical properties for the isotopically labeled **L-Idose-13C** are not extensively documented, the properties of unlabeled L-Idose provide a close approximation. The primary difference lies in the molecular weight due to the presence of the ¹³C isotope.

Property	Value	Reference
Molecular Formula	$C_5^{13}CH_{12}O_6$	[4]
Molecular Weight	181.15 g/mol	[5]
Appearance	White solid	
Solubility	10 mM in DMSO	
Boiling Point (unlabeled L-Idose)	527.10 °C	
Density (unlabeled L-Idose)	1.581 g/cm ³	
Storage	Store at <-15°C for long-term storage. Shipped at room temperature.	

Experimental Protocols

A significant application of L-Idose, and by extension **L-Idose-13C**, is in the study of aldose reductase, a key enzyme in the polyol pathway implicated in diabetic complications. L-Idose is an effective substrate for aldose reductase, making its labeled form an excellent tracer for enzyme activity and inhibitor screening.

Experimental Protocol: Aldose Reductase Kinetic Assay using L-Idose-13C

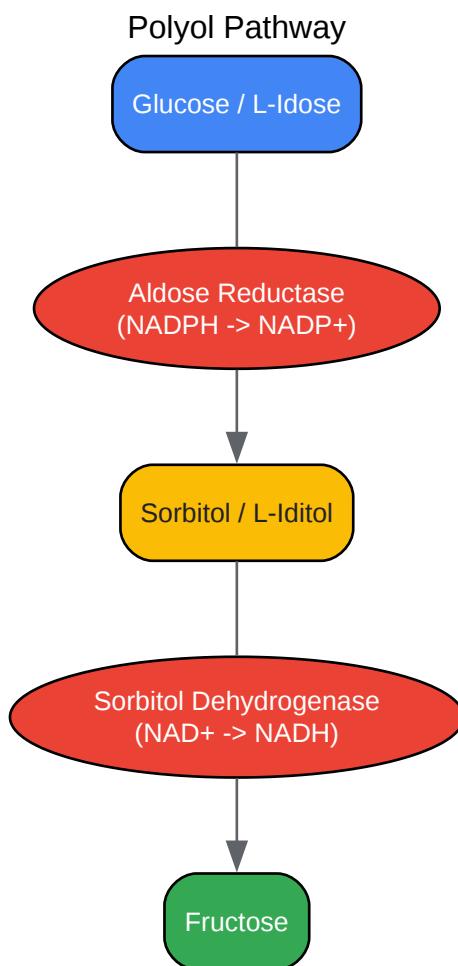
This protocol outlines a method for determining the kinetic parameters of aldose reductase using **L-Idose-13C** as a substrate. The reaction is monitored by measuring the change in absorbance at 340 nm, corresponding to the oxidation of NADPH.

Materials:

- Purified aldose reductase enzyme
- **L-Idose-13C**
- NADPH

- Aldose Reductase Assay Buffer (e.g., 0.25 M sodium phosphate buffer, pH 6.8, containing 0.38 M ammonium sulfate and 0.5 mM EDTA)
- 96-well UV-transparent microplate
- Temperature-controlled microplate reader

Procedure:

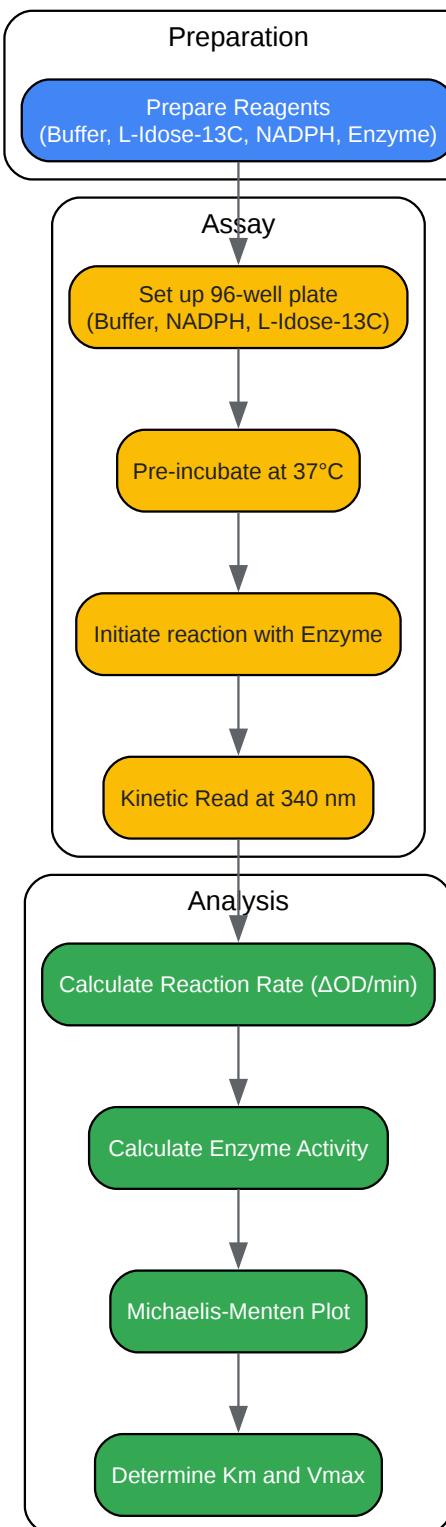

- Reagent Preparation:
 - Prepare a stock solution of **L-Idose-13C** in the assay buffer.
 - Prepare a stock solution of NADPH in the assay buffer. The concentration should be determined based on the desired final assay concentration (e.g., 0.18 mM - 0.2 mM).
 - Dilute the purified aldose reductase enzyme in cold assay buffer to the desired working concentration.
- Assay Setup:
 - In a 96-well microplate, add the following to each well:
 - Aldose Reductase Assay Buffer
 - NADPH solution
 - Varying concentrations of **L-Idose-13C** solution (to determine K_m)
 - Include control wells:
 - No enzyme control (to measure non-enzymatic NADPH oxidation)
 - No substrate control (to measure background enzyme activity)
- Enzyme Reaction Initiation and Measurement:
 - Pre-incubate the plate at 37°C for 5-10 minutes.

- Initiate the reaction by adding the diluted aldose reductase enzyme solution to each well.
- Immediately place the plate in the microplate reader and measure the decrease in absorbance at 340 nm in kinetic mode for 10-30 minutes at 37°C.
- Data Analysis:
 - Calculate the rate of NADPH oxidation ($\Delta\text{OD}/\text{min}$) from the linear portion of the kinetic curve.
 - Convert the rate to enzymatic activity ($\mu\text{mol}/\text{min}/\text{mg}$ of protein) using the molar extinction coefficient of NADPH ($6220 \text{ M}^{-1}\text{cm}^{-1}$).
 - Plot the enzyme velocity against the **L-Idose-13C** concentration and fit the data to the Michaelis-Menten equation to determine K_m and V_{max} .

Visualizations

Biochemical Pathway: The Polyol Pathway

The following diagram illustrates the polyol pathway, where aldose reductase catalyzes the conversion of glucose to sorbitol. L-Idose can also serve as a substrate for this enzyme.


[Click to download full resolution via product page](#)

Caption: The Polyol Pathway showing the action of Aldose Reductase.

Experimental Workflow: Aldose Reductase Assay

The diagram below outlines the key steps in the experimental workflow for the aldose reductase kinetic assay described above.

Workflow for Aldose Reductase Kinetic Assay

[Click to download full resolution via product page](#)

Caption: Experimental workflow for an Aldose Reductase kinetic assay.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. biorxiv.org [biorxiv.org]
- 2. L-Idose: an attractive substrate alternative to D-glucose for measuring aldose reductase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Pentose Phosphate Pathway Metabolic Flux Analysis - Creative Proteomics MFA [creative-proteomics.com]
- To cite this document: BenchChem. [L-Idose-13C: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b12406319#what-is-l-idose-13c-and-its-basic-properties\]](https://www.benchchem.com/product/b12406319#what-is-l-idose-13c-and-its-basic-properties)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com